1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
Overview
Description
Synthesis Analysis
The synthesis of N,N,N',N'-tetraphenyl-1,4-phenylenediamine involves the preparation of aromatic dibromide precursors followed by coupling reactions. A notable example includes the synthesis of a conjugated polymer using Suzuki coupling, demonstrating the compound's versatility in polymer chemistry (Chen et al., 2010).
Molecular Structure Analysis
The molecular and supramolecular geometries of derivatives of 1,4-benzenediamine are significantly influenced by substituents, leading to diverse geometrical shapes and aggregation properties in crystal structures (Rajput et al., 2007).
Scientific Research Applications
Electrode Surface Derivatization : Buchanan et al. (1983) synthesized derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine for the derivatization of electrode surfaces like Au, Pt, SnO2, and n-Si. These derivatives exhibit redox behavior and can modify electrode surfaces with electroactive material. They are useful for improving voltammetric response and have applications in biological agents and ascorbic acid oxidation, although their durability limits long-term practical use (Buchanan et al., 1983).
Mixed-Valence Systems Study : Coropceanu et al. (2001) developed a theoretical model using time-dependent density functional theory to study intervalence transitions in N,N,N',N'-tetrakis(4-methoxyphenyl)-1,4-benzenediamine mixed-valence systems. This work aids in understanding the electronic properties of such systems (Coropceanu et al., 2001).
Electrochromic Applications : Chen et al. (2010) synthesized a novel conjugated polymer containing N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA) units. This polymer demonstrated good solubility, thermal stability, and promising electrochromic properties, which are significant for applications in smart windows and displays (Chen et al., 2010).
Mesogenic Properties : Kobayashi and Matsunaga (1987) synthesized N,N′-dialkanoyl-2,3,5,6-tetrakis(alkanoyloxy)-1,4-benzenediamines, which were found to have mesogenic properties and form hexagonal columnar phases, indicating their potential use in liquid crystalline materials (Kobayashi & Matsunaga, 1987).
Bismaleimide–Epoxy Resin Systems : Patel and Shah (1996) prepared novel diamines including derivatives of 1,4-benzenediamine for use with bismaleimides in forming oligoimides. These materials, modified with epoxy resin, showed promising mechanical properties for high-performance polymers (Patel & Shah, 1996).
Use in Rubber and Plastic Industries : R. Layer (2000) discussed the use of 1,4-benzenediamine derivatives as antioxidants and antiozonants in rubber and plastics, emphasizing their role in improving the longevity and durability of these materials (Layer, 2000).
Biochemical Analysis
Biochemical Properties
It has been used in organophotocatalytic reactions, indicating that it may interact with certain enzymes or proteins
Cellular Effects
Given its use in organophotocatalytic reactions , it may influence cellular processes related to these reactions
Molecular Mechanism
It is known to participate in organophotocatalytic reactions , suggesting it may interact with biomolecules and potentially influence enzyme activity or gene expression
Temporal Effects in Laboratory Settings
Its thermochemical properties, including heat capacities and melting temperatures, have been studied . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
Given its use in organophotocatalytic reactions , it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUPGAVXNALOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065708 | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14118-16-2 | |
Record name | N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14118-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014118162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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